molecular formula C12H7BrF3NO3 B3694265 5-bromo-N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide

5-bromo-N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide

Cat. No.: B3694265
M. Wt: 350.09 g/mol
InChI Key: DVLYTNKYTHPWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide is an organic compound that features a furan ring substituted with a bromine atom and a carboxamide group The phenyl ring attached to the carboxamide group is further substituted with a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Bromination: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Carboxylation: The brominated furan is then subjected to carboxylation to introduce the carboxamide group. This can be achieved using carbon dioxide under high pressure or through the use of carboxylating reagents.

    Amidation: The carboxylated furan is reacted with 3-(trifluoromethoxy)aniline to form the desired carboxamide compound. This step typically requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products

    Substitution: Formation of azido, thiol, or alkyl-substituted derivatives.

    Oxidation: Formation of furanones.

    Reduction: Formation of tetrahydrofuran derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-bromo-N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and pharmacological properties.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom and carboxamide group contribute to the compound’s binding affinity to target proteins or enzymes, potentially inhibiting their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
  • 5-bromo-N-[3-(methoxy)phenyl]furan-2-carboxamide
  • 5-bromo-N-[3-(fluoro)phenyl]furan-2-carboxamide

Uniqueness

5-bromo-N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased stability and lipophilicity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.

Properties

IUPAC Name

5-bromo-N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3NO3/c13-10-5-4-9(19-10)11(18)17-7-2-1-3-8(6-7)20-12(14,15)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLYTNKYTHPWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.